4-(4-Chlorophenyl)-2,3-benzoxazin-1-one

PDE4 inhibition cAMP signaling Inflammation

4-(4-Chlorophenyl)-2,3-benzoxazin-1-one (CAS 2224-83-1), also designated 4-(4-chlorophenyl)-1H-benzo[d][1,2]oxazin-1-one, is a heterocyclic benzoxazinone derivative with a molecular formula of C₁₄H₈ClNO₂ and a molecular weight of 257.67 g/mol. It is characterized by a melting point of 191 °C and a predicted boiling point of 404.0±47.0 °C at 760 mmHg.

Molecular Formula C14H8ClNO2
Molecular Weight 257.67 g/mol
CAS No. 2224-83-1
Cat. No. B182528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-2,3-benzoxazin-1-one
CAS2224-83-1
Molecular FormulaC14H8ClNO2
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NOC2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)18-16-13/h1-8H
InChIKeyWFOBHUVYJHLWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-2,3-benzoxazin-1-one (CAS 2224-83-1) Procurement Guide: Physicochemical Properties and Regulatory Identity


4-(4-Chlorophenyl)-2,3-benzoxazin-1-one (CAS 2224-83-1), also designated 4-(4-chlorophenyl)-1H-benzo[d][1,2]oxazin-1-one, is a heterocyclic benzoxazinone derivative with a molecular formula of C₁₄H₈ClNO₂ and a molecular weight of 257.67 g/mol . It is characterized by a melting point of 191 °C and a predicted boiling point of 404.0±47.0 °C at 760 mmHg [1]. This compound is recognized in pharmaceutical regulatory contexts as Chlorthalidone Impurity 7 and is supplied with comprehensive characterization data compliant with pharmacopeial guidelines (USP/EP) for use in analytical method development and quality control [2].

Why 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one Cannot Be Replaced by Other Benzoxazinone Derivatives


Substitution with generic benzoxazinone analogs is scientifically unjustified due to the compound's unique intersection of target engagement profiles. 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one exhibits a distinct inhibitory signature against phosphodiesterase 4 (PDE4) and the transient receptor potential canonical 6 (TRPC6) channel, with potency values that are not uniformly recapitulated by other benzoxazinone derivatives. Structure-activity relationship studies indicate that the specific 4-chlorophenyl substitution on the benzoxazinone core critically modulates both PDE4 inhibitory potency and ion channel modulation [1]. Furthermore, the compound's identity as Chlorthalidone Impurity 7 mandates its use over other benzoxazinones for regulatory-compliant analytical methods in pharmaceutical quality control [2].

Quantitative Evidence for Selecting 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one (CAS 2224-83-1)


PDE4 Inhibitory Potency: Direct Comparison with Rolipram

The compound demonstrates potent inhibition of phosphodiesterase 4 (PDE4) with an IC₅₀ value of 25 nM in guinea-pig macrophage assays [1]. This value is comparable to the classic PDE4 inhibitor rolipram, which exhibits an IC₅₀ of approximately 220 nM for PDE4A under similar conditions . In a separate radioligand binding assay using human neutrophils, the compound showed a Kᵢ of 16 nM for the rolipram binding site, with a corresponding IC₅₀ of 30 nM [2].

PDE4 inhibition cAMP signaling Inflammation

TRPC6 Channel Inhibition: Potency Relative to Selective TRPC6 Antagonists

The compound inhibits the human recombinant TRPC6 channel with an IC₅₀ of 16 nM in FLIPR assays measuring carbachol-stimulated Ca²⁺/Na⁺ influx in HEK293-MSRII cells [1]. This potency is within a 2-fold range of the selective TRPC6 inhibitor SAR7334, which exhibits an IC₅₀ of 7.9 nM in patch-clamp experiments and 9.5 nM in Ca²⁺ influx assays .

TRPC6 Calcium signaling Ion channel modulation

Regulatory Identity as Chlorthalidone Impurity 7: Differentiation from Other Process Impurities

This compound is chemically defined as 4-(4-Chlorophenyl)-1H-benzo[d][1,2]oxazin-1-one and is catalogued as Chlorthalidone Impurity 7 in pharmaceutical impurity libraries [1]. Unlike other benzoxazinone derivatives or non-specific impurities, it is supplied with comprehensive characterization data compliant with regulatory guidelines (ICH) and can be provided with traceability to USP or EP pharmacopeial standards [2].

Pharmaceutical impurity Analytical reference standard Chlorthalidone

Synthetic Utility in Phthalimidine Preparation: Differentiated Reactivity

The compound serves as a key reagent for the preparation of phthalimidines via cyclization reactions . Its reactivity profile is distinct from other benzoxazinones due to the electron-withdrawing 4-chlorophenyl substituent, which modulates the electrophilicity of the carbonyl group and influences reaction yields in downstream synthetic steps [1].

Synthetic intermediate Phthalimidine Heterocyclic chemistry

Recommended Research and Industrial Applications for 4-(4-Chlorophenyl)-2,3-benzoxazin-1-one (CAS 2224-83-1)


In Vitro PDE4 Inhibition Studies

The compound is suitable for use as a PDE4 inhibitor tool in in vitro biochemical assays, including fluorescence polarization (IMAP) and radioligand binding assays. Its IC₅₀ of 25 nM in guinea-pig macrophage PDE4 assays and Kᵢ of 16 nM for the rolipram binding site [4] provide a defined potency benchmark for comparative pharmacology studies against rolipram and other PDE4 inhibitors.

TRPC6 Channel Functional Assays

Researchers investigating calcium signaling and TRPC6 channel function can employ this compound as a nanomolar inhibitor. The IC₅₀ of 16 nM in FLIPR-based Ca²⁺ influx assays supports its use in cell-based models of TRPC6-mediated signaling, including studies of cardiac hypertrophy, pulmonary vasoconstriction, and neuronal excitability.

Pharmaceutical Impurity Reference Standard for Chlorthalidone

As Chlorthalidone Impurity 7, this compound is essential for analytical method development, method validation (AMV), and quality control (QC) testing in the manufacture of chlorthalidone active pharmaceutical ingredient (API) and finished dosage forms. It is supplied with comprehensive characterization data and pharmacopeial traceability (USP/EP) required for Abbreviated New Drug Application (ANDA) submissions [4].

Synthetic Intermediate for Heterocyclic Chemistry

The compound is a documented reagent for the preparation of phthalimidines . Its defined reactivity profile, influenced by the 4-chlorophenyl substituent, makes it a valuable building block for constructing diverse benzoxazinone-derived chemical libraries in medicinal chemistry campaigns.

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